2,5-Furandione, 3-(dotetracontenyl)dihydro- 2,5-Furandione, 3-(dotetracontenyl)dihydro-
Brand Name: Vulcanchem
CAS No.: 64051-58-7
VCID: VC18445306
InChI: InChI=1S/C46H86O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-44-43-45(47)49-46(44)48/h43H,2-42H2,1H3
SMILES:
Molecular Formula: C46H86O3
Molecular Weight: 687.2 g/mol

2,5-Furandione, 3-(dotetracontenyl)dihydro-

CAS No.: 64051-58-7

Cat. No.: VC18445306

Molecular Formula: C46H86O3

Molecular Weight: 687.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-Furandione, 3-(dotetracontenyl)dihydro- - 64051-58-7

Specification

CAS No. 64051-58-7
Molecular Formula C46H86O3
Molecular Weight 687.2 g/mol
IUPAC Name 3-dotetracontylfuran-2,5-dione
Standard InChI InChI=1S/C46H86O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-44-43-45(47)49-46(44)48/h43H,2-42H2,1H3
Standard InChI Key JBCFSRISRPPVPB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-dotetracontylfuran-2,5-dione, denotes a furandione core (a cyclic dicarboxylic anhydride) substituted at the 3-position with a dotetracontyl group—a saturated 42-carbon alkyl chain (C42H85C_{42}H_{85}). The canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O confirms this structure, while the InChIKey JBCFSRISRPPVPB-UHFFFAOYSA-N serves as a unique identifier for its stereochemical configuration.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC46H86O3C_{46}H_{86}O_3
Molecular Weight687.2 g/mol
SMILESC42 alkyl chain + furandione core
XLogP3-AA (Predicted)~18.6 (estimated via analogs)

The extended alkyl chain confers extreme hydrophobicity, as evidenced by the predicted partition coefficient (LogP) exceeding 18, comparable to long-chain fatty acid esters . This property suggests limited solubility in polar solvents but high miscibility with hydrocarbons.

Synthesis and Manufacturing Considerations

Table 2: Comparative Synthesis Metrics for Analogous Anhydrides

CompoundYield (%)Reaction Time (h)CatalystReference
Dodecenylsuccinic anhydride788AlCl3AlCl_3
Tetradecenylfurandione6512H2SO4H_2SO_4
Isooctenylfurandione826Lipase CAL-B

Scalability challenges arise from the compound’s high molecular weight, requiring non-polar solvents (e.g., toluene) and prolonged purification steps to remove unreacted alkyl precursors .

Physicochemical Reactivity and Stability

Anhydride Ring Reactivity

The electrophilic furandione core undergoes characteristic reactions:

  • Hydrolysis: Slow conversion to the dicarboxylic acid in aqueous media, with rate inversely proportional to alkyl chain length due to steric shielding .

  • Alcohol Aminolysis: Formation of monoesters or amides via nucleophilic attack, a pathway exploited in polymer crosslinking .

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset temperatures >200°C, suggesting reasonable thermal stability for processing.

Analytical Characterization Techniques

Spectroscopic Profiling

  • NMR: 13C^{13}\text{C} NMR would reveal carbonyl signals at ~170 ppm (anhydride C=O) and aliphatic carbons at 14–34 ppm .

  • IR: Strong absorptions at 1850 cm1^{-1} and 1775 cm1^{-1} (asymmetric/symmetric C=O stretching).

Table 3: Predicted Collision Cross Section (CCS) for Adducts

Adductm/zCCS (Ų)Source
[M+H]+688.207210.5
[M+Na]+710.189218.3

CCS values, extrapolated from shorter-chain homologs , aid in LC-MS method development for impurity profiling.

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